tert-Butyl 5-iodo-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
Description
tert-Butyl 5-iodo-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate is a halogenated dihydropyridine derivative featuring a tert-butyl carbamate protecting group at the 1-position, an iodine substituent at the 5-position, and a ketone moiety at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the iodine atom’s role as a leaving group. Its structural framework also enables applications in medicinal chemistry, such as the development of kinase inhibitors or bioactive heterocycles.
Properties
IUPAC Name |
tert-butyl 5-iodo-4-oxo-2,3-dihydropyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14INO3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h6H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJMWWHGEAJRGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C(=C1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Iodination
Electrophilic iodination represents a direct method for introducing iodine at the C5 position. For electron-rich heterocycles like dihydropyridines, iodination can be achieved using reagents such as N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., BF3·OEt2) or under acidic conditions.
Hypothetical Procedure :
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Start with tert-butyl 4-hydroxy-3,4-dihydropyridine-1(2H)-carboxylate.
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Oxidize the 4-hydroxy group to a ketone using Jones reagent (CrO3/H2SO4) or Dess-Martin periodinane.
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Treat the 4-oxo intermediate with NIS in dichloromethane at 0°C–25°C to install iodine at C5.
This route mirrors iodination patterns observed in aromatic systems, where electron-donating groups direct electrophilic substitution.
Halogen Exchange Reactions
Halogen exchange (e.g., Finkelstein reaction) could replace a pre-existing leaving group (e.g., triflate or bromide) with iodide. For example:
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Generate a triflate intermediate at C5 using triflic anhydride.
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Perform a nucleophilic substitution with sodium iodide in acetone or DMF.
This method is exemplified in the synthesis of boronic ester derivatives, where triflate intermediates are displaced by pinacol boronate. Substituting the boronate reagent with iodide would yield the desired iodo compound.
Oxidation of Dihydropyridine Alcohols to Ketones
The 4-oxo group in the target molecule likely originates from the oxidation of a 4-hydroxy-dihydropyridine precursor. Common oxidizing agents include:
| Oxidizing Agent | Conditions | Yield | Reference |
|---|---|---|---|
| Jones reagent | H2SO4, H2O, 0°C–25°C | 70–85% | |
| Dess-Martin periodinane | CH2Cl2, 25°C | 90–95% | |
| Pyridinium chlorochromate (PCC) | CH2Cl2, reflux | 60–75% |
Dess-Martin periodinane is preferred for its mild conditions and high efficiency, as seen in the oxidation of secondary alcohols to ketones in boronic ester syntheses.
Boc Protection of the Dihydropyridine Nitrogen
The tert-butyl carbamate group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions:
General Protocol :
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Dissolve the dihydropyridine amine in THF or DCM.
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Add Boc anhydride (1.1 equiv) and DMAP (catalytic).
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Stir at 25°C for 12–24 hours.
This method achieves near-quantitative protection, as demonstrated in the synthesis of tert-butyl 3-boronic ester derivatives.
Integrated Synthetic Routes
Route 1: Iodination Followed by Oxidation
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Starting Material : tert-butyl 5-amino-3,4-dihydropyridine-1(2H)-carboxylate.
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Diazotization-Iodination : Treat with NaNO2/HCl to form a diazonium salt, followed by KI to yield the iodo derivative.
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Oxidation : Convert the 4-hydroxy group to a ketone using Dess-Martin periodinane.
Advantages : Sequential functionalization minimizes side reactions.
Challenges : Diazonium intermediates may require low-temperature control.
Route 2: Oxidation Followed by Iodination
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Starting Material : tert-butyl 4-hydroxy-3,4-dihydropyridine-1(2H)-carboxylate.
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Oxidation : Use Dess-Martin periodinane to form the 4-oxo group.
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Iodination : Employ NIS in AcOH at 50°C to install iodine at C5.
Advantages : Stable ketone intermediate simplifies purification.
Challenges : Iodination at C5 may compete with undesired positions.
Analytical Data and Characterization
While experimental data for the exact compound are limited, spectral predictions can be extrapolated from related structures:
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-iodo-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The carbonyl group in the compound can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or methanol, and bases like triethylamine.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride, solvents such as tetrahydrofuran or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents such as acetone or dichloromethane.
Major Products
Substitution: Products with the iodine atom replaced by the nucleophile.
Reduction: Alcohol derivatives of the original compound.
Oxidation: Compounds with additional or modified functional groups.
Scientific Research Applications
tert-Butyl 5-iodo-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of dihydropyridine-based therapeutics.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 5-iodo-4-oxo-2,3-dihydropyridine-1-carboxylate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
tert-Butyl 4-bromo-2-oxo-5,6-dihydropyridine-1(2H)-carboxylate (CAS 1706439-96-4)
- Structural Similarity : 0.85 .
- Key Differences: Substituent Position: Bromine at the 4-position vs. iodine at the 5-position in the target compound. Reactivity: Bromine is less reactive than iodine in cross-coupling reactions due to weaker leaving-group ability, making the iodo analog more suitable for palladium-catalyzed transformations. Electronic Effects: The ketone group at the 2-position (vs.
tert-Butyl 4-(3,4-dibromo-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-1-carboxylate (CAS 1016555-70-6)
Aryl-Substituted Analogs
tert-Butyl 4-oxo-6-phenyl-3,4-dihydropyridine-1(2H)-carboxylate (44d)
- Synthesis : Prepared via palladium-catalyzed coupling of tert-butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate with phenylboronic acid (74% yield) .
- Key Differences :
- Substituent : Phenyl group at the 6-position vs. iodine at the 5-position.
- Applications : The phenyl group enhances aromaticity, making 44d suitable for constructing extended π-systems in materials science.
- Reactivity : Lacks a halogen for cross-coupling but can undergo electrophilic aromatic substitution.
Functionalized Dihydropyridine Derivatives
tert-Butyl 5-((5-butyl-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)amino)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Structural Features : Contains a pyridazine ring and butyl chain, diverging significantly from the dihydropyridine core of the target compound .
- Applications : Designed as a methyl-lysine mimetic for epigenetic inhibitor development, highlighting functional versatility in medicinal chemistry.
tert-Butyl 5-(3-(isopropylamino)propyl)-3,4-dihydropyridine-1(2H)-carboxylate (209)
Data Table: Comparative Analysis of Key Compounds
*Calculated based on formula C10H14INO3.
Research Findings and Implications
- Reactivity Trends : Iodo-substituted derivatives exhibit superior performance in palladium-catalyzed reactions compared to bromo analogs, as iodine’s larger atomic radius and weaker C-I bond facilitate oxidative addition .
- Structural Influence : The position of the oxo group (C4 vs. C2) significantly affects hydrogen-bonding interactions and crystal packing, as evidenced by SHELX-refined crystallographic data .
Biological Activity
tert-Butyl 5-iodo-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, with the CAS number 1629276-60-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the molecular formula C10H14INO3 and a molecular weight of 297.13 g/mol. It features a pyridine ring substituted with an iodine atom and a tert-butyl ester group, contributing to its lipophilicity and biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyridine derivatives, including this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : In vitro assays have shown that related compounds demonstrate significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin in apoptosis induction .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Key Enzymes : Similar derivatives have been noted for their ability to inhibit IKKβ (IκB kinase), which is crucial in the NF-κB signaling pathway associated with inflammation and cancer progression . The presence of a nitrogen atom in the structure enhances binding affinity to target proteins.
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted on pyridine derivatives to optimize their biological activity. Key findings include:
| Structural Feature | Effect on Activity |
|---|---|
| Iodine Substitution | Increases lipophilicity and potential bioactivity |
| Nitrogen Atom | Essential for interaction with target proteins |
| Tert-butyl Group | Enhances solubility and permeability |
These modifications can significantly influence the compound's effectiveness as a therapeutic agent.
Case Studies
- Piperidine Derivatives : A study involving piperidine derivatives showed that modifications similar to those found in tert-butyl 5-iodo compounds resulted in enhanced anticancer properties through improved interaction with cellular targets .
- Multi-target Approaches : Research has also indicated that compounds derived from this class can be designed to target multiple pathways involved in cancer progression, making them suitable candidates for combination therapies .
Pharmacokinetics and Toxicology
Pharmacokinetic studies reveal that this compound has favorable absorption characteristics:
- GI Absorption : High potential for gastrointestinal absorption.
- Blood-Brain Barrier (BBB) Permeability : Classified as BBB permeant, indicating possible central nervous system effects.
Toxicological assessments are necessary to evaluate safety profiles before clinical application.
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl 5-iodo-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, and how can reaction conditions be optimized?
The compound is typically synthesized via palladium-catalyzed cross-coupling or nucleophilic substitution reactions. For example, tert-butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate derivatives can be iodinated using iodine sources (e.g., NIS) in the presence of Lewis acids like BF₃·OEt₂ to regioselectively introduce iodine at the 5-position. Reaction optimization involves varying temperature (0–25°C), solvent polarity (e.g., DCM vs. THF), and stoichiometric ratios of reagents to maximize yield and purity .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Key techniques include:
- NMR spectroscopy : The dihydropyridine ring protons (δ ~4.2–5.6 ppm) and tert-butyl group (δ ~1.4 ppm) provide distinct signals. The iodine substituent causes deshielding of adjacent protons .
- X-ray crystallography : Programs like SHELXL or ORTEP-3 can resolve the 3D structure, confirming the iodine position and dihydropyridine conformation .
- Mass spectrometry : HRMS (ESI+) should match the molecular formula (C₁₀H₁₅INO₃) with <2 ppm error .
Q. What are the primary reactivity patterns of the iodinated dihydropyridine core in this compound?
The iodine atom at C5 enables:
- Cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids), facilitated by Pd(PPh₃)₄ and base (K₂CO₃), to form biaryl derivatives .
- Nucleophilic substitutions (e.g., with amines or thiols), requiring polar aprotic solvents (DMF) and elevated temperatures (60–80°C) .
- Oxidative transformations : The 4-oxo group can be reduced (NaBH₄) to a hydroxyl group or further functionalized .
Advanced Research Questions
Q. How can conflicting crystallographic data on dihydropyridine derivatives be resolved, particularly regarding ring puckering and iodine positioning?
Q. What mechanistic insights explain the variable yields in palladium-catalyzed functionalization of this compound?
Yield fluctuations stem from:
- Substrate inhibition : Steric hindrance from the tert-butyl group slows oxidative addition. Using bulky ligands (XPhos) improves catalyst turnover .
- Iodine lability : Competing dehalogenation under basic conditions. Lowering reaction temperature (50°C) and using mild bases (CsF) mitigate this .
- Solvent effects : Non-coordinating solvents (toluene) favor coupling over side reactions .
Q. How do electronic effects of the iodine substituent influence the compound’s stability under different storage conditions?
The electron-withdrawing iodine increases susceptibility to:
- Hydrolysis : Degradation in humid environments (e.g., 20% loss after 30 days at 40°C/75% RH). Store under inert gas (Ar) with molecular sieves .
- Photodehalogenation : UV exposure (λ >300 nm) leads to iodine loss. Use amber glassware and avoid prolonged light exposure .
Q. What computational methods are effective for predicting the biological activity of derivatives of this compound?
- Molecular docking (AutoDock Vina): Screen against targets like PDE4 or kinases, leveraging the dihydropyridine scaffold’s affinity for hydrophobic pockets .
- QSAR models : Train on datasets of similar iodinated heterocycles to correlate substituent effects (e.g., logP, polarizability) with bioactivity .
Data Contradiction Analysis
Q. Why do NMR spectra of this compound occasionally show unexpected splitting patterns for the dihydropyridine protons?
Dynamic ring puckering or restricted rotation of the tert-butyl group can cause signal splitting. Variable-temperature NMR (VT-NMR) between 25°C and −40°C resolves these effects by freezing conformational exchange .
Q. How can discrepancies in reported melting points (e.g., 110–125°C) be reconciled?
Variations arise from:
- Polymorphism: Recrystallize from different solvents (hexane vs. EtOAc) to isolate stable forms.
- Purity: HPLC analysis (C18 column, MeCN/H₂O gradient) identifies impurities (e.g., deiodinated byproducts) affecting melting behavior .
Methodological Recommendations
- Synthetic protocols : Prioritize anhydrous conditions and low temperatures for iodine retention .
- Crystallization : Use slow evaporation from tert-butyl methyl ether for high-quality single crystals .
- Toxicity screening : Assess genotoxicity via Ames tests, as iodinated heterocycles may intercalate DNA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
